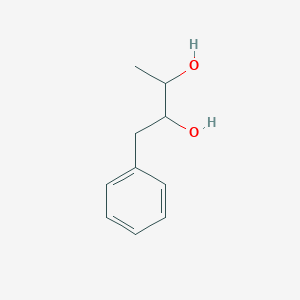
1-Phenylbutane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylbutane-2,3-diol is an organic compound with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.2170 g/mol It is characterized by the presence of a phenyl group attached to a butane backbone with two hydroxyl groups at the 2nd and 3rd positions
準備方法
1-Phenylbutane-2,3-diol can be synthesized through several methods. One common synthetic route involves the hydrolysis of epoxides. For instance, epoxides can be opened under neutral conditions with alcohols and thiols in the presence of a catalytic amount of erbium (III) triflate, affording the corresponding β-alkoxy alcohols and β-hydroxy sulfides in high yields . Another method involves the regio- and stereoselective cleavage of epoxides with water, alcohols, and acetic acid in the presence of catalytic amounts of decatungstocerate (IV) ion . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.
化学反応の分析
1-Phenylbutane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alkanes or alcohols with different configurations.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Phenylbutane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism by which 1-Phenylbutane-2,3-diol exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis . The compound’s hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds with target molecules and altering their function.
類似化合物との比較
1-Phenylbutane-2,3-diol can be compared with other similar compounds such as:
1-Phenylbutane-1,3-diol: This compound has hydroxyl groups at the 1st and 3rd positions, leading to different chemical properties and reactivity.
1-Phenylbutane-2,3-dione: With carbonyl groups instead of hydroxyl groups, this compound exhibits distinct chemical behavior and applications.
This compound (2R,3R): The stereochemistry of the hydroxyl groups can significantly impact the compound’s reactivity and biological activity. The uniqueness of this compound lies in its specific hydroxyl group positioning and the resulting chemical and biological properties.
特性
CAS番号 |
5381-89-5 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
1-phenylbutane-2,3-diol |
InChI |
InChI=1S/C10H14O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3 |
InChIキー |
WHYBHJWYBIXOPS-UHFFFAOYSA-N |
正規SMILES |
CC(C(CC1=CC=CC=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)

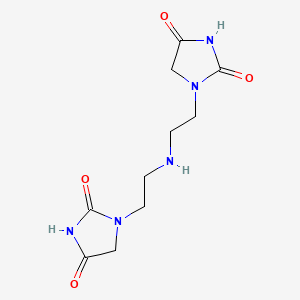
![8-Bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carbonitrile](/img/structure/B12936542.png)
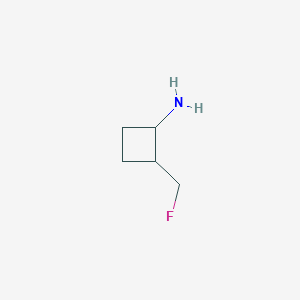
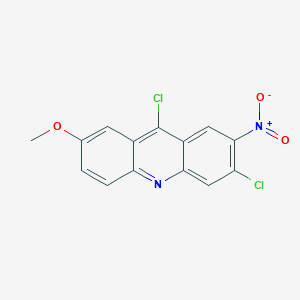


![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
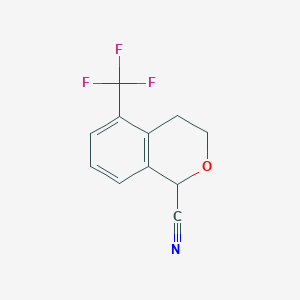


![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
